1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
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Overview
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-PYRIDINYLMETHYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-PYRIDINYLMETHYL)-4-PIPERIDINECARBOXAMIDE involves several steps. One efficient method includes the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction yields 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized in the presence of DBU to afford the desired benzofuro[3,2-b]pyridines .
Chemical Reactions Analysis
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-PYRIDINYLMETHYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridine moieties. Common reagents used in these reactions include triethylamine, triphenylphosphine, and DBU. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications include acting as an inhibitor for specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-PYRIDINYLMETHYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives. Compared to these, 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-PYRIDINYLMETHYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific substitution pattern and the presence of the piperidinecarboxamide moiety. This uniqueness contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C22H21N5O2 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H21N5O2/c28-22(24-13-15-5-9-23-10-6-15)16-7-11-27(12-8-16)21-20-19(25-14-26-21)17-3-1-2-4-18(17)29-20/h1-6,9-10,14,16H,7-8,11-13H2,(H,24,28) |
InChI Key |
MDCYYOSOMQLIHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=NC=C2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
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